![molecular formula C19H35N5O2 B7542854 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea
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Overview
Description
1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit interesting pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea is not completely understood. However, it has been proposed that this compound may act by modulating the activity of certain neurotransmitters in the brain. This modulation may result in the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been reported to reduce the levels of certain pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory properties. This compound has also been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may contribute to its anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which allows for easy and reproducible synthesis. However, one of the limitations is that its mechanism of action is not completely understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for the study of 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea. One future direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of chronic pain conditions. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential side effects.
Synthesis Methods
The synthesis of 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea involves the reaction of 1-methylpiperidine-4-carboxylic acid with piperidine-4-amine, followed by the addition of ethyl isocyanate. The resulting product is then treated with 2-piperidone to yield this compound. This synthesis method has been reported in several scientific publications.
Scientific Research Applications
1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O2/c1-22-11-7-17(8-12-22)23-13-5-16(6-14-23)21-19(26)20-15-18(25)24-9-3-2-4-10-24/h16-17H,2-15H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGXBMVAVTOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)NC(=O)NCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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